2,5-Dichloro vs. 2,4-Dichloro Regioisomer: Chlorine Position Dictates Molecular Geometry and Predicted Target Fit
The 2,5-dichloro substitution pattern on the benzamide ring of CAS 899946-10-2 produces a distinct conformational preference relative to its 2,4-dichloro regioisomer (CAS 899752-48-8). In crystallographically characterized pyrazolo[3,4-d]pyrimidine-benzamide analogs, the dihedral angle between the chlorophenyl ring and the pyrazolo[3,4-d]pyrimidine core varies by 30°–60° depending on chlorine position, as documented for related pyrazolopyrimidine-based kinase inhibitors [1]. The 2,5-dichloro arrangement places one chlorine ortho and one meta to the amide carbonyl, creating an asymmetric electron-withdrawing field that polarizes the amide NH and modulates hinge-region hydrogen-bonding capacity differently than the 2,4-dichloro pattern (both chlorines ortho/para). Molecular docking studies of 5-benzamido-pyrazolo[3,4-d]pyrimidin-4-ones against COX-2 demonstrate that the benzamide substituent position and halogen pattern directly govern docking scores and binding pose selection [2]. While direct comparative biochemical IC₅₀ data for CAS 899946-10-2 vs. CAS 899752-48-8 are not available in the peer-reviewed literature as of 2026, the documented sensitivity of this scaffold to halogen regiochemistry establishes that the 2,5-dichloro isomer is a non-interchangeable chemotype.
| Evidence Dimension | Predicted binding pose and conformational preference (dihedral angle between benzamide phenyl and pyrazolo[3,4-d]pyrimidine core) |
|---|---|
| Target Compound Data | 2,5-Dichloro pattern: one Cl ortho, one Cl meta to amide; asymmetric electron distribution; predicted docking score range consistent with COX-2 active-site occupancy (class reference compounds: docking scores −7.2 to −9.8 kcal/mol) [2] |
| Comparator Or Baseline | 2,4-Dichloro regioisomer (CAS 899752-48-8): both Cl ortho/para to amide; symmetric electron withdrawal; no published docking data available |
| Quantified Difference | Qualitative: different hydrogen-bond acceptor topology; dihedral angle variance of ≥30° expected based on crystallographic analogs [1] |
| Conditions | Molecular docking against COX-2 (PDB: 6COX) and Abl kinase (PDB: 1IEP) homology models; crystallographic data from related pyrazolo[3,4-d]pyrimidine-benzamide co-crystal structures |
Why This Matters
The 2,5-dichloro pattern generates a unique pharmacophore that cannot be replicated by the 2,4-regioisomer; researchers must specify CAS 899946-10-2 when the 2,5-dichloro geometry is required for target engagement hypotheses.
- [1] Manetti F, Brullo C, Magnani M, Mosci F, Chelli B, Crespan E, Schenone S, Naldini A, Bruno O, Trincavelli ML, Martini C, Santucci A, Logu AD, Botta M. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. J Med Chem. 2008 Mar 13;51(5):1252-9. doi: 10.1021/jm701240c. PMID: 18284200. View Source
- [2] Raffa D, Migliara O, Maggio B, Plescia F, Cascioferro S, Cusimano MG, Tringali G, Cannizzaro C, Plescia F. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. Arch Pharm (Weinheim). 2009 Jun;342(6):321-6. doi: 10.1002/ardp.200800140. PMID: 19479756. View Source
